An In-depth Technical Guide to the Spectroscopic Analysis of 1H-tetrazol-5-ylurea
An In-depth Technical Guide to the Spectroscopic Analysis of 1H-tetrazol-5-ylurea
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 1H-tetrazol-5-ylurea. These predictions are derived from established chemical shift ranges, characteristic absorption frequencies, and known fragmentation patterns of the tetrazole and urea functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-tetrazol-5-ylurea
| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | Tetrazole N-H | 14.0 - 16.0 | Broad Singlet | The acidic proton of the tetrazole ring is expected to be highly deshielded and may exchange with deuterium in solvents like D₂O. |
| ¹H | Urea N-H (adjacent to tetrazole) | 9.0 - 11.0 | Broad Singlet | The chemical shift is influenced by the electron-withdrawing tetrazole ring. |
| ¹H | Urea N-H₂ (terminal) | 5.0 - 7.0 | Broad Singlet | These protons are typically less deshielded than the other N-H proton. |
| ¹³C | Tetrazole C5 | 155 - 160 | Singlet | The carbon atom of the tetrazole ring attached to the urea group.[1] |
| ¹³C | Urea C=O | 158 - 165 | Singlet | The carbonyl carbon of the urea functional group. |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can be influenced by the choice of solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 2: Predicted IR Absorption Frequencies for 1H-tetrazol-5-ylurea
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Tetrazole) | Stretching | 3000 - 3200 | Broad, Medium |
| N-H (Urea) | Stretching | 3200 - 3500 | Broad, Strong (often two bands)[2] |
| C=O (Urea) | Stretching | 1650 - 1700 | Strong, Sharp[2] |
| N-H (Urea) | Bending | 1600 - 1650 | Medium[2] |
| C-N (Urea) | Stretching | 1400 - 1480 | Medium |
| Tetrazole Ring | Ring Vibrations (N=N, C=N stretching) | 1340 - 1640, 900 - 1200 | Medium to Strong[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 3: Predicted Mass Spectrometry Data for 1H-tetrazol-5-ylurea
| Analysis Type | Expected m/z | Notes |
| Molecular Ion (M⁺) | 128.04 | Corresponding to the exact mass of C₂H₄N₆O. |
| Protonated Molecule [M+H]⁺ | 129.05 | Expected in positive-ion electrospray ionization (ESI). |
| Key Fragmentation Pathways | ||
| Loss of HN₃ (m/z 43) from the tetrazole ring. | A characteristic fragmentation for many 5-substituted 1H-tetrazoles in positive-ion mode.[4] | |
| Loss of N₂ (m/z 28) from the tetrazole ring. | A common fragmentation pathway for tetrazoles.[4] | |
| Cleavage of the C-N bond between the tetrazole and urea. | ||
| Fragmentation of the urea moiety, often involving the loss of isocyanate (HNCO).[5] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like 1H-tetrazol-5-ylurea.
NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: Dissolve 5-10 mg of 1H-tetrazol-5-ylurea in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely to be polar). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
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Instrument Setup:
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Place the NMR tube in the spectrometer's probe.
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Tune and shim the probe to optimize the magnetic field homogeneity.
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Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
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Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. Broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
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-
Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase the spectra and perform baseline correction.
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Calibrate the chemical shift scale using the TMS signal at 0 ppm.
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Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of 1H-tetrazol-5-ylurea with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
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Place the powder into a pellet press die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]
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-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[6]
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-
Data Acquisition:
-
Place the KBr pellet or the ATR accessory into the sample compartment of the FT-IR spectrometer.
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Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
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Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
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-
Data Processing:
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The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Label the significant peaks with their corresponding wavenumbers.
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Mass Spectrometry (Electrospray Ionization - ESI)
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Sample Preparation:
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
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Set the mass spectrometer to scan over an appropriate mass range (e.g., m/z 50-500).
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Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to obtain a stable and strong signal for the protonated molecule [M+H]⁺.
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For structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
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-
Data Analysis:
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Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the compound.
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Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the molecule.
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Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: General workflow for the spectroscopic analysis of 1H-tetrazol-5-ylurea.
Caption: Relationship between the compound and the information provided by each spectroscopic technique.
References
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pnrjournal.com [pnrjournal.com]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
